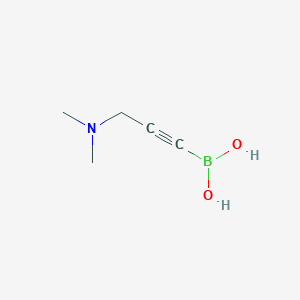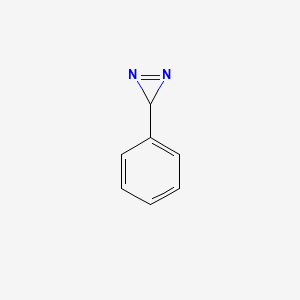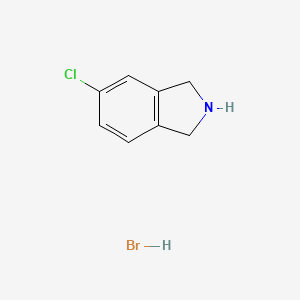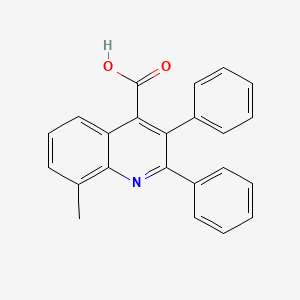
1,2-Dimethyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by two methyl groups attached to the first and second positions of the pyrrole ring and an aldehyde group at the third position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-hexanedione with ammonia or primary amines under acidic conditions to form the pyrrole ring. The resulting 2,5-dimethylpyrrole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the third position .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are chosen to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1,2-Dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
1,2-Dimethyl-1H-pyrrole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the development of bioactive molecules and pharmaceuticals, including potential anticancer and antimicrobial agents.
Medicine: Research explores its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and polymers with unique properties
作用機序
The mechanism of action of 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrrole ring’s aromatic nature allows for π-π interactions with aromatic amino acids in protein active sites .
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the second position.
2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde: Similar structure but with an additional methyl group at the fifth position.
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with an additional methyl group at the fifth position.
Uniqueness: 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups and an aldehyde group at strategic positions allows for diverse functionalization and application in various fields .
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
1,2-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-7(5-9)3-4-8(6)2/h3-5H,1-2H3 |
InChIキー |
DRUQIAINQASWEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN1C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)










